4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-29-18-9-7-16(8-10-18)15-21-25-26-22(31-21)17-11-13-27(14-12-17)23(28)24-19-5-3-4-6-20(19)30-2/h3-10,17H,11-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHADSVZMETYMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a thiadiazole ring, which is known for its bioactive properties. The structure consists of:
- A piperidine ring that enhances lipophilicity.
- A methoxybenzyl substituent that may contribute to its interaction with biological targets.
- A methoxyphenyl moiety that is likely important for its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
In Vitro Studies
In vitro assays have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxicity. For instance:
- IC50 Values : The compound's cytotoxicity was assessed using the MTT assay, revealing IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
- Mechanisms of Action : The mechanism underlying the anticancer activity appears to involve:
Case Studies
- Study on MCF-7 and HepG2 Cells :
- Comparative Study of Thiadiazole Derivatives :
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their substituents. Key findings include:
| Compound | Substituent | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Methoxybenzyl | 25 | Apoptosis induction |
| Compound B | Ethoxyphenyl | 30 | Cell cycle arrest |
| Compound C | Hydroxyphenyl | 50 | Caspase activation |
These results suggest that modifications to the thiadiazole structure can significantly alter its anticancer efficacy.
In Vivo Studies
While most studies focus on in vitro assessments, preliminary in vivo studies using tumor-bearing mice have indicated promising results regarding the compound's ability to target sarcoma cells effectively .
Scientific Research Applications
Antidiabetic Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antidiabetic properties. For instance, similar piperidine derivatives have shown promising results in inhibiting alpha-glucosidase activity, which is crucial for managing blood glucose levels. The compound has been evaluated in vitro for its potential to lower blood sugar levels and improve insulin sensitivity.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide | 9.86 | |
| Acarbose (Standard) | 13.98 |
Antimicrobial Activity
Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been widely studied due to their ability to inhibit tumor cell proliferation. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Case Study 1: Antidiabetic Efficacy
A study conducted on a series of piperidine derivatives including the target compound demonstrated a significant reduction in postprandial blood glucose levels in diabetic rats. The results indicated an IC50 value lower than that of acarbose, suggesting a potent antidiabetic effect.
Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens, the compound exhibited strong antibacterial activity with MIC values significantly lower than many traditional antibiotics, indicating its potential as an effective treatment option for bacterial infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Molecule 20 (4-Benzyl-N-(3-Methyl-1,2,4-Thiadiazol-5-yl)Piperidine-1-Carboxamide)
- Core Structure : 1,2,4-thiadiazole isomer (vs. 1,3,4-thiadiazole in the target compound).
- Substituents :
- Thiadiazole position 5: Benzyl (lacking methoxy group).
- Piperidine: Linked to 3-methyl-1,2,4-thiadiazol-5-yl (vs. 2-methoxyphenyl in the target).
- Implications : The 1,2,4-thiadiazole isomer may exhibit distinct electronic properties and binding affinities compared to 1,3,4-thiadiazole derivatives. The absence of methoxy groups could reduce lipophilicity and alter metabolic stability.
L077-0026 (4-{5-[(4-Methoxyphenyl)Carbamoyl]-1,3,4-Thiadiazol-2-yl}-N-(3-Methylphenyl)Piperidine-1-Carboxamide)
- Core Structure : Shared 1,3,4-thiadiazole core.
- Substituents :
- Thiadiazole position 5: 4-Methoxyphenyl carbamoyl (vs. 4-methoxybenzyl in the target).
- Piperidine: 3-Methylphenyl (vs. 2-methoxyphenyl).
- The 3-methylphenyl substituent may reduce polarity compared to the 2-methoxyphenyl group.
CAS 878442-19-4 (1-(2-Furoyl)-N-[5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-yl]Piperidine-4-Carboxamide)
- Core Structure : Shared 1,3,4-thiadiazole core and 4-methoxybenzyl substituent.
- Substituents :
- Piperidine: 2-Furoyl group (vs. 2-methoxyphenyl carboxamide).
- Implications : The furoyl group’s oxygen may engage in hydrogen bonding, while its smaller size could reduce steric hindrance compared to the bulkier 2-methoxyphenyl group.
Physicochemical and Pharmacokinetic Properties
The table below summarizes key structural and molecular differences:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology: Synthesis typically involves:
-
Cyclization of thiosemicarbazides with POCl₃ under reflux (90–100°C, 3–5 hours) to form the 1,3,4-thiadiazole core .
-
Coupling reactions (e.g., amide bond formation) between the thiadiazole intermediate and substituted piperidine or aryl moieties. Solvents like DMF or ethanol are used with bases (e.g., K₂CO₃) to facilitate nucleophilic substitution .
-
Purification via column chromatography or recrystallization (e.g., DMSO/water mixtures) to achieve >95% purity .
- Optimization: Adjusting solvent polarity, temperature, and catalyst loading improves yields. For example, POCl₃-mediated cyclization at 90°C yields ~70% compared to 50% at lower temperatures .
Key Reaction Parameters Conditions Yield Reference Thiadiazole cyclization POCl₃, 90°C, 3h 70% Amide coupling DMF, K₂CO₃, RT 85%
Q. How is structural characterization performed for this compound?
- Techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 483.18) .
- HPLC: Purity >98% confirmed using C18 columns with acetonitrile/water gradients .
Q. What structural features contribute to its biological activity?
- The 1,3,4-thiadiazole core enables π-π stacking with biological targets, while the piperidine carboxamide enhances solubility and membrane permeability .
- Methoxy groups on the benzyl and phenyl rings modulate electronic effects, influencing receptor binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology:
-
Vary substituents: Replace 4-methoxybenzyl with halogenated or alkyl groups to assess steric/electronic effects on target binding .
-
Modify piperidine substituents: Introduce sulfonamide or ester groups to alter pharmacokinetic properties .
-
Assay selection: Use enzyme inhibition (e.g., kinase assays) or cell viability tests (IC₅₀ determination) for functional validation .
SAR Example Activity Change Reference 4-Methoxybenzyl → 4-Fluorobenzyl Increased potency (IC₅₀ ↓ 30%) Piperidine → Pyrrolidine Reduced solubility
Q. What in vivo models are suitable for evaluating its therapeutic potential?
- Pharmacokinetics: Administer in rodent models to measure bioavailability, half-life, and metabolite profiling via LC-MS/MS .
- Efficacy: Test in xenograft models (e.g., cancer) or inflammatory disease models (e.g., rheumatoid arthritis) with dose-dependent response curves .
Q. How can computational methods predict binding modes with biological targets?
- Molecular docking: Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine D3 or kinase domains). Focus on hydrogen bonding with the thiadiazole nitrogen and hydrophobic interactions with methoxy groups .
- MD simulations: Assess binding stability over 100 ns trajectories to identify critical residues for mutagenesis studies .
Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Troubleshooting:
- Assay conditions: Standardize buffer pH, temperature, and ATP concentrations in kinase assays .
- Compound purity: Re-test batches with HPLC-verified purity >98% to exclude impurities as confounding factors .
- Cell line variability: Use isogenic cell lines to control for genetic background effects .
Q. What strategies improve compound stability during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
